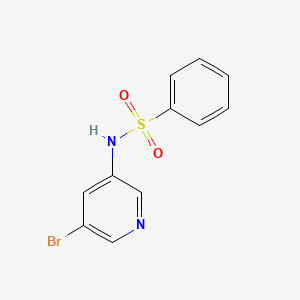

N-(5-bromopyridin-3-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-6-10(8-13-7-9)14-17(15,16)11-4-2-1-3-5-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJAZXQDSCVIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728112 | |

| Record name | N-(5-Bromopyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-12-4 | |

| Record name | N-(5-Bromopyridin-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Bromopyridin 3 Yl Benzenesulfonamide and Analogous Structures

Established Synthetic Routes to N-(5-bromopyridin-3-yl)benzenesulfonamide

The most direct and common method for synthesizing N-aryl benzenesulfonamides involves the reaction of an amine with a sulfonyl chloride. nih.gov

The primary route for the synthesis of this compound is the nucleophilic substitution reaction between 5-bromopyridin-3-amine and benzenesulfonyl chloride. In this reaction, the amino group of the pyridine (B92270) derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This process results in the formation of the sulfonamide bond and the elimination of hydrogen chloride (HCl). researchgate.netcbijournal.com

A base is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. researchgate.net Common bases used for this purpose include pyridine or triethylamine. cbijournal.com A similar, high-yield synthesis of the unbrominated analog, N-pyridin-3-yl-benzenesulfonamide, was achieved using aqueous sodium carbonate (Na2CO3) as the base. researchgate.net

General Reaction Scheme:

(This is an illustrative image. The actual reaction would be conducted in a suitable solvent.)

(This is an illustrative image. The actual reaction would be conducted in a suitable solvent.)

To maximize the yield and purity of this compound, several reaction parameters can be optimized. While specific optimization studies for this exact compound are not widely published, principles from analogous sulfonamide syntheses can be applied. nih.gov Key parameters for optimization include the choice of solvent, base, reaction temperature, and reaction time.

High-throughput synthesis techniques have been employed to optimize series of sulfonamide compounds, revealing that different reaction conditions can significantly impact product yields. nih.gov For the synthesis of N-pyridin-3-yl-benzenesulfonamide, a simple one-pot method using aqueous Na2CO3 as the base and scavenging the excess acid with HCl resulted in a 93.3% yield, demonstrating the effectiveness of a well-chosen aqueous/inorganic base system. researchgate.net

Table 1: Factors for Synthesis Optimization

| Parameter | Options | Rationale for Optimization |

| Solvent | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), Acetonitrile (MeCN), Pyridine | The solvent's polarity and ability to dissolve reactants can influence reaction rates. Pyridine can act as both a solvent and a base. cbijournal.com |

| Base | Pyridine, Triethylamine (TEA), Sodium Carbonate (Na2CO3), Sodium Hydroxide (NaOH) | The base neutralizes the HCl byproduct. researchgate.net The strength and solubility of the base are critical factors. Inorganic bases can simplify workup. researchgate.net |

| Temperature | 0 °C to room temperature (25 °C) or reflux | Lower temperatures (e.g., 0 °C) are often used initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion. cbijournal.com |

| Reactant Ratio | Equimolar or slight excess of one reactant | Adjusting the stoichiometry can help drive the reaction to completion, especially if one starting material is more valuable or volatile. |

Broader Synthetic Strategies for Sulfonamide and Pyridine Derivatives

The synthesis of this compound is an example within the broader context of sulfonamide chemistry and pyridine functionalization.

The reaction between a sulfonyl chloride and an amine is the most classic and widely used method for forming sulfonamides. cbijournal.comthieme-connect.com However, numerous alternative strategies have been developed to accommodate different functional groups and reaction conditions.

Table 2: Selected Methods for Sulfonamide Synthesis

| Starting Materials | Reagents/Conditions | Description | References |

| Thiols and Amines | I2 / tBuOOH or I2O5 | Oxidative coupling of readily available thiols and amines provides a direct route to sulfonamides, avoiding the pre-synthesis of sulfonyl chlorides. rsc.org | |

| Sulfinate Salts and Amines | Phenyl trimethyl ammonium (B1175870) tribromide (PTAB) or other oxidants | Metal-free oxidative coupling where a sulfinate is oxidized in situ to a reactive sulfonyl species that is trapped by an amine. cbijournal.com | |

| Sulfonyl Azides and various partners | Cu-catalysis | Sulfonyl azides can react with alkynes and amines in multicomponent reactions or with thioamides to form N-sulfonyl amidines, which are related structures. beilstein-journals.org | |

| Sulfonyl Chlorides and Amines | Water as solvent | Milder and more environmentally friendly conditions have been explored for the classic sulfonylation reaction. researchgate.net |

These methods offer a toolkit for chemists to synthesize a wide array of sulfonamides, including those with sensitive functional groups that might not be compatible with the traditional sulfonyl chloride approach. researchgate.netrsc.org

The bromine atom on the pyridine ring of this compound serves as a synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. For instance, the bromo-substituent can be replaced with various groups, allowing for the synthesis of diverse analogs.

Common cross-coupling reactions applicable to bromopyridines include:

Suzuki Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes, to form new C-C bonds. This is useful for introducing aryl or vinyl groups. acs.org

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce alkenyl substituents. youtube.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form new C-N bonds, replacing the bromine with a different amino group.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl groups.

Furthermore, transition metals can also catalyze the direct C-H functionalization of the pyridine ring itself, offering alternative routes to substituted pyridines without the need for a pre-installed halogen. researchgate.netpkusz.edu.cnnih.gov

The general synthetic principles for making this compound are broadly applicable to a vast range of other heterocyclic amines. nih.govmdpi.com By substituting 5-bromopyridin-3-amine with other heterocyclic amines, a diverse library of sulfonamides can be generated.

Examples of heterocyclic cores used in sulfonamide synthesis include:

Thiazoles beilstein-journals.org

1,2,3-Triazoles beilstein-journals.org

Isoxazoles beilstein-journals.org

Pyrroles nih.gov

Indoles

Pyrazoles cbijournal.com

Thiadiazoles nih.gov

The synthesis of these diverse heterocyclic sulfonamides is of significant interest as these scaffolds are prevalent in many biologically active compounds and functional materials. mdpi.comresearchgate.netnih.gov

Emerging and Sustainable Synthetic Methodologies

Recent research has emphasized the creation of synthetic pathways that are not only high-yielding but also environmentally benign. This involves reducing the use of hazardous materials, employing greener solvents, and improving reaction efficiency through novel catalytic systems and energy sources.

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a method that can require harsh conditions and toxic organic solvents. mdpi.com In response, significant efforts have been made to develop metal-free and eco-friendly alternatives that offer high yields and purity under milder conditions. mdpi.comscilit.com

A primary focus of green synthesis is the replacement of volatile organic solvents with water. researchgate.net Researchers have successfully employed water with sodium carbonate as an HCl scavenger to produce sulfonamide derivatives in high yields. mdpi.comscilit.com This approach aligns with the principles of the modified Schotten-Baumann conditions, which utilize a two-phase system of an organic solvent and a basic aqueous solution. mdpi.com An even greener adaptation involves using only water as the solvent. researchgate.net For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide, an analogue of the target compound, was achieved in 93.3% yield by reacting benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate. researchgate.net

Another key development is the use of alternative sulfonating agents to avoid highly reactive and toxic sources like sulfonyl chloride. researchgate.net Sodium sulfinate has emerged as a commercially available and stable sulfur source for the sustainable synthesis of sulfonamides in water. researchgate.net This methodology capitalizes on the high solubility of the reagents in water, while the resulting sulfonamide products are often poorly soluble, allowing for simple recovery by filtration. researchgate.net

Further advancements in eco-friendly synthesis include the use of energy-efficient techniques. Methods such as ultrasound-assisted and microwave-assisted synthesis have been applied to produce sulfonamide derivatives of cyclic arylguanidines. nih.gov These techniques can significantly reduce reaction times—from hours to minutes—and often proceed solvent-free or in green solvents like water. nih.gov

Table 1: Comparison of Eco-Friendly Sulfonamide Synthesis Methods

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Water, Sodium Carbonate (as HCl scavenger) | Avoids toxic organic solvents, high yields, simple workup. | mdpi.comscilit.comresearchgate.net |

| Alternative Sulfonating Agent | Sodium Sulfinate, Water | Uses a stable, less hazardous sulfur source; avoids sulfonyl chlorides. | researchgate.net |

| Ultrasound-Assisted Synthesis | H₂O as solvent, K₂CO₃ as base, 40 kHz ultrasound | Rapid reaction times (60 min), high efficiency (up to 90% yield). | nih.gov |

| Microwave-Assisted Synthesis | H₂O as solvent, K₂CO₃ as base, 50 W microwave | Extremely short reaction times (0.5-4 min), good yields (up to 85%). | nih.gov |

The synthesis of polysubstituted pyridines, such as the 3,5-disubstituted pyridine core of this compound, requires precise control over the placement of functional groups. Chemo- and regioselective strategies are crucial for constructing these complex molecules efficiently. A direct and modular approach involves the controlled, stepwise installation of substituents onto an existing aromatic core. nih.gov

A powerful strategy for achieving selectivity relies on exploiting the different reactivity profiles of various electrophilic leaving groups in cross-coupling reactions like the Suzuki reaction. nih.gov The generally accepted order of reactivity is -I > -Br ≥ -OTf ≫ -Cl, which allows for the sequential functionalization of a polysubstituted pyridine. nih.gov Recently, heteroaryl fluorosulfates (-OSO₂F) have been introduced as highly efficient coupling partners that serve as triflate surrogates. nih.gov By judiciously selecting the palladium catalyst, the fluorosulfate (B1228806) group's reactivity can be differentiated from that of halogens. This has enabled the stepwise, chemoselective synthesis of polysubstituted pyridines by following the reactivity trend: -Br > -OSO₂F > -Cl. nih.gov This methodology provides exquisite control over the introduction of various substituents onto the pyridine ring. nih.gov

Another advanced method involves the creation of versatile building blocks that can be derivatized in a regioselective manner. For example, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been synthesized on a large scale and serves as a precursor for a variety of 2,3,5-trisubstituted pyridines. nih.gov This building block allows for selective derivatization at the 2, 3, and 5 positions. nih.gov Furthermore, the generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridines offers a novel route for the regioselective 3,4-difunctionalization of the pyridine ring. rsc.org This process involves the regioselective addition of a Grignard reagent to position 4, followed by an electrophilic quench at position 3, yielding 2,3,4-trisubstituted pyridines. rsc.org

Table 2: Strategies for Regioselective Synthesis of Substituted Pyridines

| Strategy | Key Features | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Sequential Cross-Coupling | Exploits reactivity differences of leaving groups (-Br > -OSO₂F > -Cl) in Pd-catalyzed Suzuki reactions. | Stepwise, controlled installation of multiple substituents. | nih.gov |

| Versatile Building Blocks | Use of precursors like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine for sequential derivatization. | 2,3,5-trisubstituted pyridines. | nih.gov |

| Pyridyne Intermediates | Generation of 3,4-pyridynes from 3-chloropyridines followed by regioselective addition/quench. | 2,3,4-trisubstituted pyridines. | rsc.org |

| Multicomponent Reactions | In-situ formation of 1-alkynyl imines from isocyanides, arynes, and alkynes, followed by cycloaddition. | Polysubstituted pyridines and isoquinolines. | documentsdelivered.com |

Biological Activities and Pharmacological Target Modulations of N 5 Bromopyridin 3 Yl Benzenesulfonamide Derivatives

Enzyme Inhibition Profiles

Research into N-(5-bromopyridin-3-yl)benzenesulfonamide and related structures has revealed a pattern of interaction with several classes of enzymes. The primary sulfonamide moiety is a critical anchor for these interactions, particularly in metalloenzymes.

The benzenesulfonamide (B165840) group is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com

Derivatives of benzenesulfonamide have been extensively studied for their ability to inhibit various human (h) carbonic anhydrase isoforms. These isoforms have different physiological roles, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. Consequently, developing isoform-selective inhibitors is a major goal in medicinal chemistry. nih.gov

Cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane isoforms that are overexpressed in many tumors and are linked to cancer progression. researchgate.netnih.gov hCA VII is primarily found in the brain and is implicated in neuropathic pain. nih.gov

Studies on various benzenesulfonamide derivatives demonstrate a wide range of potencies and selectivities against these isoforms. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent, low nanomolar inhibition against hCA VII (Kᵢ values of 1.1–13.5 nM) and strong inhibition of hCA I (Kᵢ values of 13.3–87.6 nM). mdpi.com In another study, certain pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide (B1265440) displayed excellent, nanomolar inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. nih.gov The inhibition data for a selection of benzenesulfonamide derivatives highlight the differential activity across various isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Select Benzenesulfonamide Derivatives Kᵢ represents the inhibition constant in nanomolar (nM) concentration.

| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides mdpi.com | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 | Not Reported |

| Pyrazole-benzenesulfonamides researchgate.net | 727.6 - 9855.1 | 3.3 - 866.7 | Not Reported | 6.1 - 568.8 |

| Click-Chemistry Benzenesulfonamides nih.gov | 9.8 - 98.4 | 6.9 - 179.4 | Not Reported | 0.78 - 7.5 |

| Guanidino-benzenesulfonamides nih.gov | Subnanomolar to Nanomolar | Subnanomolar to Nanomolar | Subnanomolar | Not Reported |

Achieving isoform selectivity is crucial for developing targeted therapeutics with fewer side effects. The primary strategy to impart selectivity to sulfonamide-based CAIs is the "tail approach". nih.govresearchgate.net This method involves attaching various chemical moieties (tails) to the main benzenesulfonamide scaffold.

The active site of carbonic anhydrases can be divided into two distinct regions: a conserved area surrounding the catalytic zinc ion and a more variable region at the entrance of the active site cavity. While the sulfonamide group anchors the inhibitor to the zinc ion, the appended tail can extend into this variable region. mdpi.com By carefully designing the size, shape, and chemical properties of this tail, it is possible to create additional interactions (hydrophobic, hydrogen bonding, or van der Waals) with specific amino acid residues that differ between isoforms. researchgate.net For example, bulky substituents on the tail can exploit differences in the size and shape of the active site entrance, leading to preferential binding to one isoform over another. This approach has successfully yielded inhibitors with significant selectivity for tumor-associated isoforms like hCA IX and XII, or brain-specific isoforms like hCA VII. nih.govresearchgate.net

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Recently, benzenesulfonamide derivatives have been identified as inhibitors of this pathway.

Specifically, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, which are close structural analogs of the title compound, were synthesized and evaluated as dual PI3K/mTOR inhibitors. One compound from this series, 17e , proved to be a potent inhibitor of Class I PI3Ks and mTOR, and it effectively suppressed the phosphorylation of the downstream target Akt. It also showed potent anti-proliferative activity against PC-3 prostate cancer cells with an IC₅₀ value of 80 nM. Another study reported a series of propynyl-substituted benzenesulfonamide derivatives as potent dual PI3K/mTOR inhibitors, with compound 7k showing efficacy in a hepatocellular carcinoma model. researchgate.net These findings demonstrate that the benzenesulfonamide scaffold can be effectively targeted for the inhibition of the PI3K pathway.

Cyclooxygenase (COX) enzymes are key to the production of prostaglandins (B1171923) from arachidonic acid. There are two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions, and COX-2, which is inducible and plays a major role in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The benzenesulfonamide moiety is a key feature of celecoxib (B62257), a well-known selective COX-2 inhibitor. Research has shown that other benzenesulfonamide derivatives can also act as potent and selective COX-2 inhibitors. For example, a series of pyridazine-based sulfonamides were found to be effective COX-2 inhibitors, with IC₅₀ values in the sub-micromolar range (0.05 to 0.14 µM), while only weakly inhibiting COX-1. Similarly, novel carboxamide derivatives bearing a benzenesulfonamide group showed potent COX-2 inhibition and high selectivity over COX-1.

Table 2: COX-2 Inhibition by Select Benzenesulfonamide Derivatives IC₅₀ is the half-maximal inhibitory concentration in micromolar (µM). Selectivity Index is calculated as IC₅₀(COX-1)/IC₅₀(COX-2).

| Compound Series | COX-2 IC₅₀ (µM) | Selectivity Index | Reference Compound |

|---|---|---|---|

| Pyridazine-Sulfonamides | 0.05 - 0.14 | High (COX-1 IC₅₀: 5 - 12.6 µM) | Celecoxib (IC₅₀ = 0.05 µM) |

| 1,2,3-Triazole-Benzenesulfonamides | 0.04 - 0.11 | Up to 329 | Celecoxib (IC₅₀ = 0.05 µM) |

| Quinazolinone-Benzenesulfonamides | Exhibited up to 47.1% inhibition at 20 µM | Not Reported | Celecoxib |

Beyond the well-documented inhibition of carbonic anhydrases and COX-2, derivatives of the benzenesulfonamide scaffold have been investigated for their activity against other enzyme targets.

One study on new pyridazinone-based sulfonamides explored them as multi-target anti-inflammatory agents, evaluating their effects on 5-lipoxygenase (5-LOX) in addition to CA and COX-2. The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

In a different context, benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a member of the receptor tyrosine kinase family. TrkA is a potential target for the treatment of glioblastoma. One such analog, AL106, was identified as a potential anti-glioblastoma compound with an IC₅₀ value of 58.6 µM, acting through its interaction with TrkA.

Carbonic Anhydrase Isozyme Inhibition (CAIs)

Antimicrobial Activities

The this compound framework has been a fertile ground for the development of new antimicrobial agents. Derivatives have shown promise against a variety of pathogenic microbes, including bacteria and fungi.

Derivatives of benzenesulfonamide have demonstrated a broad spectrum of antibacterial activity. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria, which are responsible for a wide array of infectious diseases.

One study synthesized a series of benzenesulfonamide derivatives and tested them against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and three Gram-negative bacteria, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. frontiersin.org The results indicated that p-toluenesulphonamide derivatives generally possessed better antimicrobial properties than their benzenesulfonamide counterparts. frontiersin.org For instance, one of the most potent compounds, a p-toluenesulphonamide derivative, was most active against P. aeruginosa and S. typhi. frontiersin.org Another related compound showed the highest potency against B. subtilis. frontiersin.org

Similarly, research on N-pyridin-3-yl-benzenesulfonamide, a closely related parent compound, confirmed its activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net Further investigations into N-(thiazol-2-yl)benzenesulfonamides revealed that derivatives with 4-tert-butyl and 4-isopropyl substitutions displayed attractive antibacterial activity against multiple strains of both Gram-positive and Gram-negative bacteria. nih.gov One isopropyl-substituted derivative showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. nih.gov

Another study involving a sulfonamide derivative, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide, reported promising activity with MIC values ranging from 0.22 to 1.49 µM against both Gram-positive and Gram-negative bacterial strains. niscpr.res.in The development of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, which share a key structural motif, also yielded compounds with potent antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains. nih.gov One such derivative exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains. nih.gov

Table 1: Antibacterial Activity (MIC) of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide derivatives (4a-j) | S. aureus | 6.63 mg/mL | E. coli | 6.72 mg/mL | frontiersin.orgresearchgate.net |

| B. subtilis | 6.63 mg/mL | P. aeruginosa | 6.67 mg/mL | frontiersin.orgresearchgate.net | |

| S. typhi | 6.45 mg/mL | frontiersin.orgresearchgate.net | |||

| N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (5) | Various | 0.22–1.49 µM | Various | 0.22–1.49 µM | niscpr.res.in |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 µg/mL | A. xylosoxidans | 3.9 µg/mL | nih.gov |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative (7j) | Various | 0.25 µg/mL | Not Active | >64 µg/mL | nih.gov |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation is a critical attribute for a modern antimicrobial agent. Research into 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, which are structurally analogous to the N-(5-bromopyridin-3-yl) core, has shown that these compounds can effectively hamper the formation of biofilms by pathogenic bacteria. nih.gov This anti-biofilm activity suggests that these derivatives could be valuable in treating chronic infections where biofilms play a significant role. nih.gov

In addition to their antibacterial properties, benzenesulfonamide derivatives have been investigated for their effectiveness against pathogenic fungi. Studies have demonstrated that certain compounds in this class exhibit significant antifungal activity.

In an evaluation against Candida albicans and Aspergillus niger, several new benzenesulfonamide derivatives showed notable efficacy. frontiersin.orgresearchgate.net Two compounds were identified as the most active against C. albicans, while another was most potent against A. niger. researchgate.net Further research focused on arylsulfonamides against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov The results showed that one lead compound had fungistatic activity against all tested strains at concentrations between 0.125 and 1 mg/mL. nih.gov Subsequent synthesis of related amine derivatives and their hydrochloride salts led to compounds with fungicidal effects, particularly against Candida glabrata. nih.gov

A separate series of pyridine (B92270) derivatives, specifically N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides, also displayed good antifungal activity when compared to the reference drug Ketoconazole. ajprd.comresearchgate.net

Table 2: Antifungal Activity of Selected Benzenesulfonamide and Related Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Benzenesulfonamide derivatives (4e, 4h) | Candida albicans | MIC: 6.63 mg/mL | frontiersin.orgresearchgate.net |

| Benzenesulfonamide derivative (4e) | Aspergillus niger | MIC: 6.28 mg/mL | frontiersin.orgresearchgate.net |

| Arylsulfonamide (3) | Candida spp. | MIC: 0.125 - 1 mg/mL | nih.gov |

| Arylsulfonamide amine salt (13.HCl) | Candida glabrata | MIC: 0.250 mg/mL | nih.gov |

| Arylsulfonamide amine (13) | Candida glabrata | MFC: 1.000 mg/mL | nih.gov |

Anticancer and Antitumor Potentials

The structural motif of benzenesulfonamide is also prevalent in the design of anticancer agents. Derivatives have shown significant potential in inhibiting the growth of various cancer cells through diverse mechanisms of action.

Derivatives of benzenesulfonamide have been screened for their cytotoxic effects against a wide array of human cancer cell lines. A study on N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives, which are structurally related, revealed potent activity against HeLa cells. nih.gov The most active derivatives were then tested against a broader panel of cancer cell lines, confirming their high potency. nih.gov Importantly, these compounds showed only moderate toxicity to non-tumorigenic cells, which suggests a favorable therapeutic index. nih.gov

In another extensive study, novel benzenesulfonamide derivatives were evaluated against a panel of sixty cancer cell lines following the US-NCI protocol. nih.gov One compound in particular, 12d, demonstrated the best activity against the MDA-MB-468 breast cancer cell line, with a growth inhibition percentage of 62%. nih.gov The most active compounds from this series were further tested under hypoxic conditions, a state common in solid tumors, against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, showing potent IC₅₀ values. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI%) | Reference |

|---|---|---|---|

| N-indolyl-3,4,5-trimethoxybenzenesulfonamides | HeLa | 1.7 - 109 nM | nih.gov |

| Benzenesulfonamide derivative (12d) | Breast (MDA-MB-468) | GI% = 62% | nih.gov |

| Benzenesulfonamide derivative (12d) | Breast (MDA-MB-468) (hypoxic) | IC₅₀ = 3.99 µM | nih.gov |

| Benzenesulfonamide derivative (12i) | Breast (MDA-MB-468) (hypoxic) | IC₅₀ = 1.48 µM | nih.gov |

| Benzenesulfonamide derivative (12d) | Leukemia (CCRF-CM) (hypoxic) | IC₅₀ = 4.51 µM | nih.gov |

| Benzenesulfonamide derivative (12i) | Leukemia (CCRF-CM) (hypoxic) | IC₅₀ = 9.83 µM | nih.gov |

The anticancer effects of benzenesulfonamide derivatives are attributed to several proposed mechanisms. A prominent mechanism for indolic benzenesulfonamides is the inhibition of tubulin polymerization. nih.gov These compounds interfere with microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest at the G₂/M phase. nih.gov This arrest is followed by the induction of apoptosis, or programmed cell death, which is mediated through the activation of caspases 3 and 7. nih.gov

Another key mechanism involves the inhibition of specific enzymes that are overexpressed in tumors, such as human carbonic anhydrase (hCA) IX. nih.gov This enzyme is linked to the survival and proliferation of cancer cells in the hypoxic microenvironment of solid tumors. Benzenesulfonamides designed to target hCA IX have shown potent inhibitory activity. nih.gov The anticancer action of these specific derivatives is also linked to cell cycle disruption and apoptosis. For example, compound 12d was found to arrest MDA-MB-468 breast cancer cells in the G0-G1 and S phases of the cell cycle and induce apoptosis, as indicated by increased levels of cleaved caspases 3 and 9. nih.gov

Antiviral Efficacy

Derivatives of benzenesulfonamide have emerged as a promising class of antiviral agents, with research demonstrating their potential to inhibit viral entry and replication. nih.govmdpi.com Structural optimization of related scaffolds has led to the identification of potent inhibitors against various viruses, notably influenza. nih.gov

One area of significant development is the creation of inhibitors targeting the influenza virus hemagglutinin (HA), a surface glycoprotein (B1211001) essential for viral entry into host cells. nih.gov By binding to HA, these compounds stabilize its prefusion structure, thereby preventing the conformational changes required for the virus to fuse with the host endosome membrane. nih.gov A notable example is the development of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (compound 28) and its derivatives, which show potent activity against the influenza A/Weiss/43 strain (H1N1). nih.gov Further modifications, such as the addition of a chloro-group, have enhanced this potency. nih.gov

The sulfonamide framework has also been incorporated into compounds targeting other viruses. For instance, a 1,3,5-triazine-substituted sulfonamide has demonstrated good activity against HIV-1 by inhibiting viral entry. mdpi.com Research has also highlighted the antiviral potential of sulfonamide derivatives against other pathogens, including bovine viral diarrhea virus (BVDV), Newcastle disease virus (NDV), and infectious bursal disease virus (IBDV). mdpi.com

Table 1: Antiviral Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target Virus/Protein | Activity (EC₅₀/IC₅₀) | Assay |

|---|---|---|---|

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (28) | Influenza A/Weiss/43 (H1N1) | 210 nM (EC₅₀) | Cytopathic Effect (CPE) Assay |

| 2-chloro analogue of compound 28 (40) | Influenza A/Weiss/43 (H1N1) | 86 nM (EC₅₀) | CPE Assay |

| Aniline analogue (17) | Influenza Virus | 57 nM (EC₅₀) | CPE Assay |

| Aniline analogue (20) | Influenza Virus | 42 nM (EC₅₀) | CPE Assay |

| 1,3,5-triazine-substituted sulfonamide (39) | HIV-1 | <5.0 μM (IC₅₀) | Antiviral Activity Assay |

Anti-inflammatory Responses

Benzenesulfonamide derivatives are widely recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). frontiersin.orgmdpi.com

Studies on various carboxamide-bearing benzenesulfonamides have demonstrated significant in vivo anti-inflammatory effects. frontiersin.orgresearchgate.net For example, certain derivatives were found to inhibit carrageenan-induced rat-paw edema by up to 94.69% within the first hour of administration. frontiersin.org This potent activity highlights their ability to mitigate acute inflammatory responses. frontiersin.orgresearchgate.net

The mechanism often involves the dual inhibition of COX and LOX enzymes. The conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with moieties such as 3,4,5-trimethoxybenzyl alcohol has been shown to produce derivatives with enhanced anti-inflammatory profiles. mdpi.com A ketoprofen derivative synthesized in this manner reduced rat paw edema by 91% and inhibited COX-2 by 94%. mdpi.com Furthermore, some salicylanilide (B1680751) derivatives have shown superior efficacy in inhibiting trypsin activity, a measure of proteinase inhibitory potential, with IC₅₀ values significantly lower than that of acetylsalicylic acid. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzenesulfonamide and Related Derivatives

| Compound/Derivative Class | Model/Target | Finding | Reference |

|---|---|---|---|

| Benzenesulphonamide Carboxamide (4a) | Carrageenan-induced rat paw edema | 94.69% inhibition at 1 hour | frontiersin.org |

| Benzenesulphonamide Carboxamide (4c) | Carrageenan-induced rat paw edema | 94.69% inhibition at 1 hour | frontiersin.org |

| Ibuprofen derivative (21) | Carrageenan-induced rat paw edema | 67% edema reduction | mdpi.com |

| Ketoprofen derivative (16) | Carrageenan-induced rat paw edema | 91% edema reduction | mdpi.com |

| Ibuprofen derivative (21) | COX-2 Inhibition | 67% inhibition | mdpi.com |

| Ketoprofen derivative (19) | COX-2 Inhibition | 94% inhibition | mdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) Inhibition | 0.04–0.07 mg/mL (IC₅₀) | nih.gov |

Chemokine Receptor Modulation (e.g., CCR9 Antagonism)

The modulation of chemokine receptors is another important pharmacological activity associated with benzenesulfonamide derivatives. These receptors are G protein-coupled receptors (GPCRs) that play a critical role in mediating cell migration in processes like immune surveillance and inflammation.

A notable example of this activity is the inhibition of the CXCR4 receptor. A novel class of benzenesulfonamides has been synthesized that potently inhibits CXCR4, a receptor implicated in cancer metastasis. nih.gov The most potent compounds in this series demonstrated an IC₅₀ of less than 10 nM in a binding affinity assay. nih.gov Molecular modeling studies suggest that these potent analogs interact with key amino acid residues, such as Asp97 and Arg188, within the CXCR4 binding pocket. nih.gov This interaction effectively blocks the receptor's function, leading to a significant inhibition of cancer cell invasion in laboratory models. nih.gov While specific antagonism of CCR9 by this compound derivatives is not extensively documented in the reviewed literature, the demonstrated activity against other chemokine receptors like CXCR4 indicates the potential of the benzenesulfonamide scaffold for development as modulators of this receptor family.

Table 3: Chemokine Receptor Modulation by Benzenesulfonamide Derivatives

| Compound Series | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| Benzenesulfonamide Analogs (e.g., AL106) | TrkA (Tropomyosin receptor kinase A) | Identified as a potential anti-Glioblastoma (GBM) compound with an IC₅₀ value of 58.6 µM. | nih.gov |

| Benzenesulfonamide Analogs | CXCR4 | Potent compounds exhibit an IC₅₀ of <10 nM in binding affinity assays. | nih.gov |

| Benzenesulfonamide Analogs | CXCR4 | Showed >90% inhibition of invasion in a Matrigel invasion assay. | nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Elucidation of Structure-Activity Relationships for N-(5-bromopyridin-3-yl)benzenesulfonamide Derivatives

The systematic modification of the this compound scaffold has been a key strategy to elucidate the structural requirements for biological activity. These studies typically involve altering specific parts of the molecule—namely the benzenesulfonamide (B165840) ring and the bromopyridine moiety—and assessing the impact of these changes on a particular biological endpoint, such as enzyme inhibition or cellular activity.

The benzenesulfonamide ring serves as a crucial anchor for the molecule within its biological target and is a prime site for synthetic modification to optimize activity. The nature, position, and size of substituents on this ring can dramatically influence binding affinity and pharmacokinetic properties.

Research into various benzenesulfonamide-based inhibitors, such as those targeting carbonic anhydrases or protein kinases, has established several general principles. Substituents are typically explored at the ortho-, meta-, and para-positions of the phenyl ring.

Para-substitution: The para-position (C4) is often the most tolerant to substitution and can be used to modulate properties like solubility and cell permeability. Introducing small, electron-withdrawing groups such as fluorine (F) or chlorine (Cl) can sometimes enhance activity by engaging in specific interactions with the target protein. Conversely, larger, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) might improve hydrophobic interactions in certain binding pockets.

Meta-substitution: Modification at the meta-position (C3) can influence the orientation of the entire benzenesulfonamide ring within the binding site. A substituent here can act as a conformational "rudder," positioning other parts of the molecule for optimal interactions.

Ortho-substitution: The ortho-position (C2) is generally more sterically constrained. Substituents at this position can force a specific conformation by restricting the rotation around the C-S bond, which may be beneficial or detrimental to activity depending on the target's topology.

The following table illustrates hypothetical SAR data for substitutions on the benzenesulfonamide ring, based on common findings for sulfonamide inhibitors targeting a generic protein kinase.

Table 1: SAR of Benzenesulfonamide Ring Substitutions

| Compound | Substituent (R) | Position | Biological Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|---|

| 1a | -H | - | 150 | Baseline activity of the parent scaffold. |

| 1b | -F | para | 95 | Electron-withdrawing group may form favorable polar contacts. |

| 1c | -CH₃ | para | 120 | Small hydrophobic group fits into the pocket, slightly improving affinity. |

| 1d | -OCH₃ | para | 180 | Larger group may introduce minor steric hindrance. |

| 1e | -NO₂ | meta | 250 | Polar group at meta-position may disrupt optimal binding geometry. |

| 1f | -Cl | ortho | 400 | Steric clash with the binding site due to restricted rotation. |

The 5-bromopyridin-3-yl moiety is equally critical for the molecule's biological function. The pyridine (B92270) nitrogen often acts as a key hydrogen bond acceptor, anchoring the ligand to the "hinge" region of protein kinases, a common target for this class of compounds. The bromine atom also plays a significant role.

Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is typically crucial. In many kinase inhibitors, this nitrogen forms a hydrogen bond with a backbone amide proton in the hinge region of the enzyme. Moving the nitrogen to a different position (e.g., to the 2- or 4-position) would drastically alter the geometry and likely abrogate this key interaction, leading to a significant loss of potency.

Bromo Substituent: The bromine atom at the 5-position serves multiple purposes. Its size and lipophilicity allow it to occupy a specific hydrophobic pocket in the target protein. Furthermore, as a halogen, it can participate in halogen bonding—an increasingly recognized non-covalent interaction that can contribute to binding affinity. Replacing the bromine with a smaller halogen like chlorine might be tolerated, but could lead to a loss of affinity if the pocket is large. Replacing it with a larger iodine atom could introduce steric clashes. Removing the halogen entirely would likely result in a significant drop in activity due to the loss of these favorable interactions.

The table below shows hypothetical SAR data for modifications on the bromopyridine moiety.

Table 2: SAR of Bromopyridine Moiety Modifications

| Compound | Moiety | Biological Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|

| 2a | 5-bromopyridin-3-yl | 150 | Baseline activity of the parent scaffold. |

| 2b | 5-chloropyridin-3-yl | 210 | Smaller halogen results in weaker hydrophobic and halogen-bonding interactions. |

| 2c | Pyridin-3-yl | 850 | Complete loss of halogen leads to a significant drop in affinity. |

| 2d | 5-bromo-6-methylpyridin-3-yl | 600 | Addition of a methyl group introduces steric hindrance near the hinge-binding region. |

| 2e | 5-bromopyridin-2-yl | >10,000 | Incorrect placement of the pyridine nitrogen prevents crucial hydrogen bonding. |

The three-dimensional shape (conformation) of this compound is a critical determinant of its biological activity. The molecule is not static; it can rotate around its single bonds, particularly the S-N bond and the C-S bond. However, certain conformations are more energetically favorable than others. The preferred conformation dictates how well the molecule fits into the binding site of its target protein.

The key conformational feature is the relative orientation of the benzenesulfonamide and bromopyridine rings. This is defined by the torsional angles around the sulfonamide linker. Computational studies and analysis of crystal structures of similar sulfonamides show that these molecules often adopt a "bent" or "twisted" conformation, which is necessary to present the key interacting groups (the pyridine nitrogen and substituents on the phenyl ring) in the correct spatial orientation to engage with the target. Steric hindrance from bulky ortho-substituents on the benzenesulfonamide ring, for instance, can lock the molecule into a specific, and potentially less active, conformation.

Computational Approaches in Drug Discovery and SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, allowing scientists to rationalize observed SAR data and predict the activity of novel compounds before their synthesis.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking simulations can provide a plausible binding model, highlighting key intermolecular interactions.

In a typical docking simulation against a protein kinase target, the this compound scaffold would be positioned in the ATP-binding site. The simulation would likely predict the following interactions:

Hydrogen Bonding: The pyridine nitrogen forms a critical hydrogen bond with an amino acid residue in the hinge region (e.g., the backbone NH of Valine or Alanine). The sulfonamide group itself can also act as both a hydrogen bond donor (the N-H) and acceptor (the S=O oxygens), forming additional contacts with the protein or water molecules.

Hydrophobic Interactions: The benzenesulfonamide ring and the bromopyridine ring would be situated in hydrophobic regions of the binding site, making favorable van der Waals contacts. The bromine atom would likely occupy a well-defined hydrophobic sub-pocket.

Pi-Stacking: The aromatic nature of the two rings allows for potential π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan within the active site.

These simulations can explain why certain modifications enhance activity (by improving these interactions) while others diminish it (by introducing steric clashes or disrupting key bonds).

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model takes the form of an equation that relates a dependent variable (e.g., IC₅₀) to one or more independent variables, known as molecular descriptors.

For a series of this compound derivatives, a QSAR model might look like this:

log(1/IC₅₀) = c₁(LogP) + c₂(σ) + c₃*(Es) + constant

Where:

log(1/IC₅₀) is the biological activity.

LogP is a descriptor for lipophilicity (hydrophobicity).

σ (Hammett constant) is a descriptor for the electronic effects of substituents on the phenyl ring.

Es (Taft steric parameter) is a descriptor for the steric bulk of substituents.

c₁, c₂, c₃ are coefficients determined by regression analysis, indicating the relative importance of each descriptor.

By developing a statistically robust QSAR model, researchers can:

Understand which physicochemical properties (lipophilicity, electronics, sterics) are most important for activity.

Predict the biological activity of new, unsynthesized derivatives.

Prioritize the synthesis of compounds that are predicted to have the highest activity, thereby saving time and resources.

These models are crucial for optimizing lead compounds and are an integral part of the rational drug design cycle.

Molecular Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of a ligand-protein complex over time. For benzenesulfonamide derivatives, MD simulations have been instrumental in assessing the stability of the ligand within the binding site of its target protein. These simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding, as well as the key interactions that stabilize the complex.

In studies of benzenesulfonamide analogs targeting enzymes like carbonic anhydrases or kinases, MD simulations have demonstrated the importance of specific hydrogen bonds and hydrophobic interactions. For instance, simulations often highlight the role of the sulfonamide group in forming critical hydrogen bonds with backbone amides or specific residues within the active site. The pyridine ring, as seen in this compound, can also participate in important interactions, including hydrogen bonding via the nitrogen atom or pi-stacking with aromatic residues like tyrosine or phenylalanine.

For a compound like this compound, these calculations could elucidate the energetic contribution of the bromine atom, which can engage in halogen bonding, and the pyridine and benzene (B151609) rings, which contribute to hydrophobic and aromatic interactions. By comparing the calculated binding free energies of a series of analogs, researchers can predict which modifications are likely to improve potency.

| Interaction Type | Potential Key Residues in Target Protein | Estimated Contribution to Binding Affinity |

| Hydrogen Bonding | Gln, Asn, Thr, Ser, His | Favorable |

| Hydrophobic Interactions | Val, Leu, Ile, Met, Phe | Favorable |

| Pi-Stacking | Tyr, Phe, Trp, His | Favorable |

| Halogen Bonding | Backbone carbonyls, Asp, Glu | Favorable |

This table represents a generalized summary of potential interactions and their contributions to binding affinity for benzenesulfonamide derivatives based on published studies of analogous compounds.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial component of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For benzenesulfonamide-based inhibitors, pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.

A typical pharmacophore model for a kinase inhibitor containing a pyridine-sulfonamide scaffold might include:

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

A hydrogen bond donor feature from the sulfonamide N-H group.

One or more hydrophobic/aromatic features representing the benzene and pyridine rings.

Such models can be generated based on the structures of known active compounds (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). These models are then used as 3D queries to screen large compound libraries for novel scaffolds that fit the pharmacophoric requirements, thus identifying new potential lead compounds frontiersin.orgdergipark.org.trmdpi.com.

Lead optimization is an iterative process that aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects patsnap.combiobide.com. For a lead compound like this compound, several optimization strategies can be envisioned based on studies of similar molecules.

Structure-Activity Relationship (SAR) Guided Modifications: Systematic modifications to the lead structure help in understanding the SAR. For instance, the position and nature of the substituent on the pyridine ring can be varied. Replacing the bromine atom with other halogens or with small alkyl or alkoxy groups could modulate binding affinity and selectivity. Similarly, substitutions on the benzenesulfonamide ring can be explored to probe for additional interactions within the binding pocket.

Computational and Medicinal Chemistry Techniques: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in predicting how structural modifications might affect biological activity patsnap.com. Medicinal chemistry strategies such as bioisosteric replacement (e.g., replacing a phenyl ring with a thiophene ring) or scaffold hopping can be employed to discover novel chemical series with improved properties patsnap.com. For example, in the optimization of pyrazole sulfonamides, capping the sulfonamide group was found to improve blood-brain barrier permeability researchgate.netacs.org.

| Optimization Strategy | Example Modification | Potential Improvement |

| SAR-guided substitution | Replace bromine with chlorine or fluorine on the pyridine ring. | Modulate halogen bond strength and lipophilicity. |

| Bioisosteric Replacement | Replace the benzene ring with a different aromatic system (e.g., thiophene). | Improve metabolic stability or solubility. |

| Scaffold Hopping | Change the core pyridine-benzenesulfonamide structure while maintaining key pharmacophoric features. | Discover novel intellectual property and potentially improved properties. |

| Capping the Sulfonamide | Introduce a small alkyl group on the sulfonamide nitrogen. | Enhance membrane permeability and metabolic stability. |

This table outlines common lead optimization strategies and their potential outcomes, drawn from general principles of medicinal chemistry and studies on related sulfonamide compounds.

Preclinical Research Directions and Translational Perspectives

Comprehensive In Vitro and In Vivo Pharmacological Characterization

The preclinical evaluation of novel chemical entities is a critical step in the drug discovery pipeline, providing essential information on their biological activity and potential for therapeutic development. For analogues of N-(5-bromopyridin-3-yl)benzenesulfonamide, a range of in vitro and in vivo studies have been conducted to elucidate their pharmacological profiles.

In Vitro Studies:

In vitro assays are fundamental in determining the preliminary efficacy and mechanism of action of new compounds. For benzenesulfonamide (B165840) analogues, these studies have often focused on their inhibitory activity against various enzymes. For instance, a series of aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. rsc.org Several of these compounds demonstrated significant inhibitory activity against breast cancer cell lines. rsc.org

In another study, novel benzenesulfonamide derivatives were designed as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. acs.orgnih.govnih.gov The in vitro evaluation of these analogues in mouse models of Alzheimer's disease and acute myocardial infarction confirmed their inhibitory potency. acs.orgnih.govnih.gov Furthermore, some benzenesulfonamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. tandfonline.com

The following interactive table summarizes the in vitro activity of selected benzenesulfonamide analogues from various studies.

| Compound/Analogue Class | Target | Assay | Key Findings | Reference |

| Aryl thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition Assay | Significant inhibitory effect against MDA-MB-231 and MCF-7 breast cancer cell lines. | rsc.orgrsc.org |

| JC124 (Benzenesulfonamide analogue) | NLRP3 Inflammasome | IL-1β release assay | Potent inhibitor with IC50 values of 0.55 ± 0.091 and 0.42 ± 0.080 μM for two lead compounds. | acs.orgnih.govnih.gov |

| N-phenyl-4-(phenylsulfonamido) benzamide (B126) derivatives | Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Potent BChE inhibitors with good blood-brain barrier permeability. | tandfonline.com |

| Phenyl sulfonamide derivatives | TNF-α | ELISA | Tetrafluorophthalimide analogue showed in vitro anti-TNF-α effect similar to thalidomide. | mdpi.com |

In Vivo Studies:

Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy, pharmacokinetics, and pharmacodynamics of the compounds. For benzenesulfonamide analogues, in vivo studies have provided crucial insights into their therapeutic potential.

For example, the NLRP3 inflammasome inhibitor JC124 was evaluated in a transgenic mouse model of Alzheimer's disease, where it demonstrated therapeutic effects on cognitive function. nih.gov It also showed protective activities in a mouse model of acute myocardial infarction. nih.govnih.gov Similarly, a series of phenyl sulfonamide derivatives were evaluated in a murine model of pulmonary inflammation, where they exhibited significant anti-inflammatory activity. mdpi.com

The table below provides a snapshot of the in vivo findings for some benzenesulfonamide analogues.

| Compound/Analogue | Animal Model | Disease/Condition | Key Findings | Reference |

| JC124 | Transgenic AD mouse model | Alzheimer's Disease | Improved cognitive functions. | nih.gov |

| JC124 | Mouse AMI model | Acute Myocardial Infarction | Demonstrated protective activities. | nih.govnih.gov |

| LASSBio-1439 (Tetrafluorophthalimide phenyl sulfonamide) | Murine model of pulmonary inflammation | Lung Inflammation | Confirmed anti-inflammatory profile upon oral administration. | mdpi.com |

| Benzenesulfonamide derivatives | - | Hepatic Fibrosis | Several derivatives exhibited potent anti-hepatic fibrosis activity. | nih.gov |

Therapeutic Applications and Disease Indications for this compound Analogues

The diverse biological activities of benzenesulfonamide and pyridinylsulfonamide analogues have opened up a wide range of potential therapeutic applications.

Oncology: A significant area of research for sulfonamide derivatives is in cancer therapy. nih.gov Their ability to inhibit enzymes like carbonic anhydrases, which are crucial for tumor survival, makes them attractive anticancer agents. rsc.orgnih.gov Some sulfonamides have been found to inhibit microtubule assembly, a mechanism similar to some established chemotherapy drugs. researchgate.net The development of sulfonamide-based anticancer agents is driven by the need for more effective and less toxic treatments, especially in the face of growing drug resistance. nih.govnih.gov

Inflammatory and Autoimmune Diseases: The role of benzenesulfonamide analogues as inhibitors of the NLRP3 inflammasome highlights their potential in treating a variety of inflammatory conditions. acs.orgnih.govnih.gov The NLRP3 inflammasome is implicated in a host of diseases, including Alzheimer's disease, myocardial infarction, and other sterile inflammatory conditions. nih.govnih.gov Furthermore, the anti-TNF-α activity of some phenyl sulfonamide derivatives suggests their utility in autoimmune diseases like rheumatoid arthritis. mdpi.com

Neurodegenerative Diseases: As previously mentioned, the inhibition of butyrylcholinesterase and the NLRP3 inflammasome by benzenesulfonamide analogues points to their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govnih.govtandfonline.com By targeting multiple pathological pathways, these compounds could offer a more comprehensive therapeutic approach.

Infectious Diseases: Historically, sulfonamides were among the first successful antimicrobial agents. nih.gov Research continues in this area to develop new sulfonamide derivatives with improved efficacy against drug-resistant bacteria. nih.gov The broad-spectrum antibacterial activity of many sulfonamides makes them a valuable tool in combating various bacterial infections. nih.gov

Challenges and Future Avenues in Developing Sulfonamide-Based Therapeutics

Despite their therapeutic promise, the development of sulfonamide-based drugs is not without its challenges. Addressing these hurdles and exploring new scientific avenues will be crucial for the future success of this class of compounds.

Addressing Drug Resistance and Off-Target Effects

Drug Resistance: A major challenge in the clinical use of sulfonamides, particularly as antibacterial and anticancer agents, is the development of drug resistance. nih.govyoutube.com In bacteria, resistance can arise from mutations in the target enzyme, dihydropteroate (B1496061) synthase, or through the acquisition of resistance genes. youtube.com In cancer, resistance can emerge through various mechanisms, limiting the long-term efficacy of the treatment. nih.govnih.gov Overcoming drug resistance requires the development of novel sulfonamide derivatives that can bypass these resistance mechanisms or be used in combination with other drugs.

Off-Target Effects: While polypharmacology (the ability of a drug to interact with multiple targets) can be beneficial, unintended off-target effects can lead to adverse drug reactions. nih.gov For sulfonamides, which can inhibit a wide range of enzymes, ensuring target selectivity is a key challenge. nih.gov For example, the inhibition of carbonic anhydrase isozymes other than the intended target can lead to side effects. Careful structural modification and a thorough understanding of the structure-activity relationship are necessary to minimize off-target binding.

Integration of Artificial Intelligence and Machine Learning in Novel Compound Design

Predictive Modeling: ML algorithms can be trained on large datasets of known sulfonamides and their biological activities to predict the efficacy of new, virtual compounds. tandfonline.comnih.gov This allows for the rapid screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and testing.

De Novo Design: Generative AI models can design entirely new sulfonamide structures with desired pharmacological properties. nih.govnih.gov These models can explore a much larger chemical space than traditional methods, potentially leading to the discovery of truly novel and potent drugs.

Optimization: AI can be used to optimize the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. researchgate.net

A study on designing butyrylcholinesterase inhibitors successfully used a gradient boosting classifier to predict an active sulfonamide-based inhibitor, which was then synthesized and validated. tandfonline.com

Exploration of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and Alzheimer's, often involves multiple pathological pathways. This has led to the growing interest in multi-target directed ligands (MTDLs) – single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov Sulfonamides, with their versatile chemical scaffold, are well-suited for the development of MTDLs.

For example, a single sulfonamide-based compound could be designed to inhibit both carbonic anhydrase IX and another cancer-related target, potentially leading to a synergistic anticancer effect. rsc.org Similarly, in Alzheimer's disease, an MTDL could target both butyrylcholinesterase and the NLRP3 inflammasome. nih.govnih.govtandfonline.com The rational design of such multi-target agents, often aided by computational methods, represents a promising future direction for sulfonamide-based therapeutics. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for N-(5-bromopyridin-3-yl)benzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting 5-bromopyridin-3-amine with substituted benzenesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Intermediate characterization relies on , , and HPLC for purity validation. In one protocol, peaks at δ 8.18–7.39 ppm confirm aromatic proton environments, while HRMS (e.g., m/z 382.9858 [M+Na]) verifies molecular weight .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

Key techniques include:

Q. How are crystallographic data utilized to resolve molecular geometry in sulfonamide derivatives?

Single-crystal X-ray diffraction (SC-XRD) is standard for determining bond lengths, angles, and torsion angles. For example, bond angles like C–S–N (~109.5°) and Br–C–C (~120°) are validated using programs like SHELXL . Structural discrepancies (e.g., non-planar sulfonamide groups) are analyzed via refinement tools in SHELX or WinGX .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Contradictions in bond parameters (e.g., C–Br vs. C–S lengths) arise from polymorphism or refinement errors. Use SHELXL’s restraints for geometrically sensitive bonds and validate against IUCr standards. For example, C–Br bond lengths should fall within 1.85–1.92 Å; outliers require re-examination of data collection (e.g., radiation damage or twinning) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Substituent modulation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzene ring enhances binding to targets like URAT1 .

- Conformational analysis : Torsion angles (e.g., N–S–C–C) influence molecular flexibility. SC-XRD data (e.g., dihedral angles from 10.4° to 178.89°) guide design for optimal steric interactions .

Q. What computational methods complement experimental data in analyzing this compound’s reactivity?

- DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps. For example, the bromine atom’s σ-hole drives halogen bonding in crystal packing .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem 3D conformers .

Methodological Notes

- Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM to detect missed symmetry .

- Synthesis : Monitor reaction progress via TLC with UV-active spots or LC-MS for intermediates .

- Data interpretation : Use CCDC validation tools to flag outliers in thermal displacement parameters or bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.